molecular formula C11H20O2 B6149124 rac-(1R,3S)-3-tert-butylcyclohexane-1-carboxylic acid, cis CAS No. 27392-17-2

rac-(1R,3S)-3-tert-butylcyclohexane-1-carboxylic acid, cis

Cat. No.: B6149124
CAS No.: 27392-17-2
M. Wt: 184.27 g/mol
InChI Key: LIBHBDGDJPRTOA-DTWKUNHWSA-N
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Description

rac-(1R,3S)-3-tert-butylcyclohexane-1-carboxylic acid, cis is a chiral compound with significant interest in organic chemistry due to its unique stereochemistry and potential applications. This compound features a cyclohexane ring with a tert-butyl group and a carboxylic acid group in a cis configuration, making it an intriguing subject for stereochemical studies and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3S)-3-tert-butylcyclohexane-1-carboxylic acid, cis can be achieved through several synthetic routes One common method involves the diastereoselective synthesis starting from readily available precursors

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of high-pressure reactors, efficient catalysts, and continuous monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S)-3-tert-butylcyclohexane-1-carboxylic acid, cis undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The tert-butyl group can participate in substitution reactions, leading to the formation of different substituted cyclohexane derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted cyclohexane derivatives with different functional groups.

Scientific Research Applications

rac-(1R,3S)-3-tert-butylcyclohexane-1-carboxylic acid, cis has several scientific research applications:

    Chemistry: It is used as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and chiral recognition processes.

    Industry: Used in the synthesis of advanced materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of rac-(1R,3S)-3-tert-butylcyclohexane-1-carboxylic acid, cis involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding properties. These interactions can affect various molecular pathways, making the compound useful in studying biochemical processes and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,3S)-3-tert-butylcyclohexane-1-carboxylic acid, trans: Differing in the configuration of the carboxylic acid group.

    rac-(1R,3S)-3-methylcyclohexane-1-carboxylic acid, cis: Similar structure but with a methyl group instead of a tert-butyl group.

    rac-(1R,3S)-3-tert-butylcyclohexane-1-carboxylic acid, cis: Differing in the configuration of the tert-butyl group.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which influences its chemical reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemical effects and developing chiral drugs and materials.

Properties

CAS No.

27392-17-2

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(1S,3R)-3-tert-butylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H20O2/c1-11(2,3)9-6-4-5-8(7-9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13)/t8-,9+/m0/s1

InChI Key

LIBHBDGDJPRTOA-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1CCC[C@@H](C1)C(=O)O

Canonical SMILES

CC(C)(C)C1CCCC(C1)C(=O)O

Purity

95

Origin of Product

United States

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